Regaloside F

Description

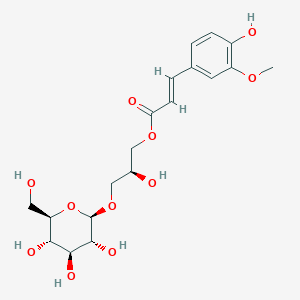

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H26O11 |

|---|---|

Molecular Weight |

430.4 g/mol |

IUPAC Name |

[(2S)-2-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C19H26O11/c1-27-13-6-10(2-4-12(13)22)3-5-15(23)28-8-11(21)9-29-19-18(26)17(25)16(24)14(7-20)30-19/h2-6,11,14,16-22,24-26H,7-9H2,1H3/b5-3+/t11-,14-,16-,17+,18-,19-/m1/s1 |

InChI Key |

ZGENOXMVMATRDW-FSTLHUPISA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCC(COC2C(C(C(C(O2)CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Regaloside F: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside F is a naturally occurring phenylpropanoid glycerol glucoside isolated from the bulbs of various Lilium species. As a member of the regaloside family, it shares a common structural backbone with other known bioactive compounds, suggesting its potential as a valuable subject for pharmacological and therapeutic research. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of this compound, along with comprehensive experimental protocols for its isolation and characterization.

Chemical Structure and Properties

This compound is characterized by a glycerol backbone linked to a glucose moiety and a phenylpropanoid group. While the definitive published 2D structure and complete spectral data are detailed in specialized publications, the fundamental structure is presented below.

Molecular Formula: C₁₉H₂₆O₁₁[1]

Molecular Weight: 430.40 g/mol [1]

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₆O₁₁ | [1] |

| Molecular Weight | 430.40 g/mol | [1] |

| Appearance | White powder | - |

| Solubility | Soluble in methanol, ethanol, DMSO | - |

Spectral Data Summary

Detailed 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are crucial for the unambiguous identification of this compound. While specific spectra are found in dedicated studies, the following table summarizes the expected key spectral features based on its structural class.

| Technique | Key Expected Signals |

| ¹H NMR | Signals corresponding to aromatic protons of the phenylpropanoid moiety, protons of the glycerol backbone, and protons of the glucose unit. |

| ¹³C NMR | Carbon signals for the phenylpropanoid ring, carbonyl group, glycerol backbone, and the glucose moiety. |

| Mass Spec. | A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight, along with characteristic fragmentation patterns. |

Biological Activities

Preliminary studies have indicated that this compound, along with other phenylpropanoid glycerol glucosides, possesses noteworthy biological activities.

Antioxidant Activity

This compound has been evaluated for its antioxidant potential. A study by Choi et al. (2024) investigated the antioxidant effects of eight regalosides, including this compound, using DPPH and ABTS radical scavenging assays.[2] While the study highlighted that regalosides C, E, and K exhibited the most significant antioxidant effects, it provides a basis for further investigation into the structure-activity relationships within this compound class.[2]

Inhibition of Glucose Production

Research into the effects of phenylpropanoid glycerol glucosides on glucose metabolism has shown promising results. A study on related compounds from Lilium longiflorum demonstrated the potential of this chemical class to inhibit glucose production in hepatocytes, suggesting a possible role in managing hyperglycemia.[3][4][5] Although this study did not specifically report on this compound, the shared chemical scaffold suggests it may exhibit similar activities.

Experimental Protocols

Isolation of this compound from Lilium Bulbs

The following is a general protocol for the isolation of regalosides from Lilium species, based on established phytochemical methods.

Figure 1. General workflow for the isolation of this compound.

Methodology:

-

Extraction: Fresh bulbs of a Lilium species are homogenized and extracted with methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.

-

Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The fraction containing this compound (typically the ethyl acetate or n-butanol fraction) is collected.

-

Purification: The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC). Fractions containing this compound are pooled and may require further purification using Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic techniques.

Figure 2. Logical flow for the structural elucidation of this compound.

Methodology:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula of the isolated compound. Tandem MS (MS/MS) experiments are performed to study the fragmentation pattern, which provides information about the different structural motifs within the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: ¹H NMR provides information on the number and chemical environment of protons. ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments reveal the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

-

2D NMR: Correlation Spectroscopy (COSY) is used to establish proton-proton couplings. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded protons and carbons. Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range correlations between protons and carbons, which is crucial for connecting the different structural fragments (the phenylpropanoid moiety, the glycerol unit, and the glucose).

-

Signaling Pathways and Logical Relationships

The biological activities of phenylpropanoid glycosides are often attributed to their ability to modulate various cellular signaling pathways. While the specific pathways affected by this compound are still under investigation, a potential mechanism for its antioxidant and anti-inflammatory effects is proposed below.

Figure 3. Proposed mechanism of action for the antioxidant and anti-inflammatory effects of this compound.

Description: this compound may exert its therapeutic effects by directly scavenging reactive oxygen species (ROS) and by inhibiting key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This dual action can lead to a reduction in the production of pro-inflammatory cytokines and a decrease in oxidative cellular damage.

Conclusion

This compound represents a promising natural product with potential applications in human health, particularly in the areas of antioxidant and anti-inflammatory therapies. Further research is warranted to fully elucidate its pharmacological profile, mechanism of action, and therapeutic potential. This guide provides a foundational resource for researchers embarking on the study of this intriguing molecule.

References

- 1. scielo.br [scielo.br]

- 2. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylpropanoid Glycerol Glucosides Attenuate Glucose Production in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Regaloside F mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of Cynanoside F

Disclaimer: Initial searches for "Regaloside F" did not yield detailed information regarding its mechanism of action. However, substantial data is available for a similarly named compound, Cynanoside F (CF) , a pregnane-type steroidal glycoside with significant anti-inflammatory properties. This guide will provide a comprehensive overview of the mechanism of action of Cynanoside F, with the understanding that this is a distinct molecule from this compound.

Introduction

Cynanoside F (CF) is a natural compound isolated from the root of Cynanchum atratum, a plant used in traditional medicine.[1][2] Pharmacological studies have identified its potential in modulating inflammatory responses, particularly in the context of skin inflammation such as atopic dermatitis (AD).[1][2][3] This document outlines the core mechanism of action of Cynanoside F, detailing its molecular targets, the signaling pathways it modulates, and the experimental evidence supporting these findings.

Core Mechanism of Action: Inhibition of the MAPK/AP-1 Signaling Pathway

The primary mechanism of action of Cynanoside F is the suppression of inflammatory responses through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade and the subsequent downregulation of the transcription factor Activator Protein-1 (AP-1).[1][2][3]

In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), macrophages activate several signaling pathways, including the MAPK and Nuclear Factor-kappa B (NF-κB) pathways, leading to the production of inflammatory mediators.[1] Cynanoside F has been shown to specifically target the MAPK pathway without affecting NF-κB signaling.[1][2][3]

The key molecular events in the mechanism of action of Cynanoside F are:

-

Reduction in MAPK Phosphorylation: CF significantly reduces the phosphorylation of key MAPK proteins, including p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[2][3]

-

Inhibition of AP-1 Activity: As a downstream consequence of reduced MAPK signaling, Cynanoside F inhibits the activity of the AP-1 transcription factor.[2][3] AP-1 is a critical regulator of genes involved in inflammation.

-

Decreased Pro-inflammatory Mediator Expression: By inhibiting the MAPK/AP-1 axis, Cynanoside F leads to a dose-dependent decrease in the expression of pro-inflammatory cytokines and enzymes such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Cyclooxygenase-2 (COX-2).[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on Cynanoside F.

Table 1: In Vitro Effects of Cynanoside F on RAW264.7 Macrophages

| Parameter | Treatment | Concentration (µM) | Result | Reference |

| Cell Viability | Cynanoside F | 0.1, 1 | No significant effect | [1] |

| IL-1β mRNA Expression | LPS + Cynanoside F | 0.1, 1 | Dose-dependent inhibition | [1] |

| IL-6 mRNA Expression | LPS + Cynanoside F | 0.1, 1 | Dose-dependent inhibition | [1] |

| IL-1β Protein Expression | LPS + Cynanoside F | 0.1, 1 | Dose-dependent inhibition | [1] |

| COX-2 Protein Expression | LPS + Cynanoside F | 0.1, 1 | Dose-dependent inhibition | [1] |

| p38 Phosphorylation | LPS + Cynanoside F | 0.1, 1 | Significant reduction | [2] |

| JNK Phosphorylation | LPS + Cynanoside F | 0.1, 1 | Significant reduction | [2] |

| ERK Phosphorylation | LPS + Cynanoside F | 0.1, 1 | Significant reduction | [2] |

| AP-1 Luciferase Activity | LPS + Cynanoside F | 0.1, 1 | Significant inhibition | [1] |

Table 2: In Vivo Effects of Cynanoside F in an Oxazolone-Induced Atopic Dermatitis Mouse Model

| Parameter | Treatment | Result | Reference |

| Epidermal Thickness | Cynanoside F (10 µg/mL) | Marked decrease | [1][2] |

| Mast Cell Infiltration | Cynanoside F (10 µg/mL) | Marked decrease | [1][2] |

| Serum Histamine | Cynanoside F (10 µg/mL) | Marked decrease | [1][2] |

| IL-1β mRNA Expression (skin) | Cynanoside F (10 µg/mL) | Lowered | [2] |

| IL-4 mRNA Expression (skin) | Cynanoside F (10 µg/mL) | Lowered | [2] |

| TSLP mRNA Expression (skin) | Cynanoside F (10 µg/mL) | Lowered | [2] |

| c-Jun Phosphorylation (skin) | Cynanoside F (10 µg/mL) | Lowered | [2] |

| c-Fos Protein Levels (skin) | Cynanoside F (10 µg/mL) | Lowered | [2] |

Experimental Protocols

Detailed methodologies for the key experiments are described below.

In Vitro Experiments

-

Cell Culture: RAW264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[1]

-

Cell Viability Assay (MTT Assay): RAW264.7 cells were seeded in 96-well plates and treated with Cynanoside F (0.1 and 1 µM) for 24 hours. MTT solution (5 mg/mL) was added, and the cells were incubated for 1 hour. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.[1]

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted from treated cells using a TRIzol reagent. cDNA was synthesized using a reverse transcription kit. qRT-PCR was performed using specific primers for IL-1β, IL-6, and β-actin.[1]

-

Western Blot Analysis: Cell lysates were prepared, and proteins were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against IL-1β, COX-2, p38, p-p38, JNK, p-JNK, ERK, p-ERK, c-Jun, p-c-Jun, c-Fos, and GAPDH. After washing, the membrane was incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]

-

Reporter Gene Assay: RAW264.7 cells were transfected with an AP-1 luciferase reporter plasmid. After 24 hours, the cells were pretreated with Cynanoside F and then stimulated with LPS. Luciferase activity was measured using a luminometer.[1]

In Vivo Experiments

-

Oxazolone-Induced Atopic Dermatitis (AD) Mouse Model: The dorsal skin of mice was sensitized with 1% oxazolone. After one week, 0.1% oxazolone and Cynanoside F (10 µg/mL) or vehicle were repeatedly applied every two days for 18 days.[1]

-

Histological Analysis: Dorsal skin tissues were fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned. The sections were stained with hematoxylin and eosin (H&E) to measure epidermal thickness and with toluidine blue to count mast cells.[1]

-

Enzyme-Linked Immunosorbent Assay (ELISA): Blood was collected from the mice, and the serum was separated. The concentration of histamine in the serum was measured using a commercial ELISA kit according to the manufacturer's instructions.[1]

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of Cynanoside F in inhibiting the inflammatory response.

Experimental Workflow Diagram

Caption: Workflow for in vitro and in vivo evaluation of Cynanoside F.

References

- 1. Cynanoside F Controls Skin Inflammation by Suppressing Mitogen-Activated Protein Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cynanoside F Controls Skin Inflammation by Suppressing Mitogen-Activated Protein Kinase Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Cynanoside F Controls Skin Inflammation by Suppressing Mitogen-Activated Protein Kinase Activation | Semantic Scholar [semanticscholar.org]

Regaloside F: A Technical Overview of Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside F, a steroidal glycoside isolated from the bulbs of Lilium species, is emerging as a compound of interest in the field of natural product chemistry and pharmacology. While research is ongoing, preliminary studies have highlighted its potential biological activities, particularly its antioxidant and anticancer properties. This technical guide provides a comprehensive summary of the currently available scientific data on this compound, including quantitative analysis of its biological effects, detailed experimental methodologies, and a visual representation of the investigative workflow.

Antioxidant Activity

A key investigated biological function of this compound is its capacity to scavenge free radicals. The antioxidant potential has been quantified using standard in vitro assays.

Quantitative Data Summary

The free radical scavenging activities of this compound were determined using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. The results are summarized below.

| Compound | DPPH Radical Scavenging Activity (%) | ABTS Radical Scavenging Activity (%) |

| This compound | Data not explicitly quantified in the provided search results | Data not explicitly quantified in the provided search results |

| Regaloside C | Significant antioxidant effects noted[1] | Significant antioxidant effects noted[1] |

| Regaloside E | Significant antioxidant effects noted[1] | Significant antioxidant effects noted[1] |

| Regaloside K | Significant antioxidant effects noted[1] | Significant antioxidant effects noted[1] |

| Ascorbic Acid (Positive Control) | Used as a positive control[2] | Used as a positive control[2] |

Note: While a study confirmed the evaluation of this compound for antioxidant effects, the specific quantitative results for this compound's percentage of radical scavenging activity were not detailed in the provided search snippets. The study did highlight that Regalosides C, E, and K showed significant antioxidant effects[1].

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays used to evaluate this compound.

-

Preparation of Reagents:

-

A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

-

Test samples of this compound are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.

-

Ascorbic acid is used as a positive control and prepared in the same manner.

-

-

Assay Procedure:

-

In a 96-well microplate, a specific volume of the DPPH solution is added to each well.

-

An equal volume of the test sample at various concentrations is added to the wells.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

-

Data Analysis:

-

The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

-

Preparation of Reagents:

-

The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) with potassium persulfate.

-

The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

-

The ABTS•+ solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Test samples and a positive control (ascorbic acid) are prepared as described for the DPPH assay.

-

-

Assay Procedure:

-

A large volume of the diluted ABTS•+ solution is added to a small volume of the test sample at various concentrations.

-

The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

-

-

Data Analysis:

-

The absorbance is measured at 734 nm.

-

The percentage of ABTS radical scavenging activity is calculated using the same formula as for the DPPH assay.

-

Workflow for Antioxidant Activity Assessment

References

Regaloside F: A Technical Guide to its Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regaloside F, a phenolic glycerol glucoside, has emerged as a compound of interest within the scientific community. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and purification, and a summary of its known biological activities. Quantitative data is presented in structured tables for clarity, and experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Source of this compound

This compound is a naturally occurring compound found in the bulbs of various species of the Lilium genus, commonly known as lilies. Specific plant sources that have been identified to contain this compound include:

-

Lilium longiflorum Thunb. (Easter Lily)[1]

-

Lilium brownii var. viridulum Baker [2]

-

Lilium lancifolium Thunb.

These lily bulbs have a history of use in traditional medicine and as a food source in several cultures. The presence of this compound, along with other glycosides, contributes to the bioactive properties of these plants.

Isolation and Purification of this compound

The isolation of this compound from its natural source involves a multi-step process of extraction and chromatographic purification. The following protocol is a synthesized methodology based on established techniques for the isolation of glycosides from lily bulbs.

Extraction of Total Glycosides

A general procedure for the extraction of total glycosides from lily bulbs is as follows:

-

Preparation of Plant Material: Fresh or dried lily bulbs are cleaned, sliced, and powdered.

-

Solvent Extraction: The powdered material is subjected to reflux extraction with an aqueous ethanol solution (typically 70-80%). This process is usually repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined ethanolic extracts are concentrated under reduced pressure to remove the ethanol, yielding a crude aqueous extract.

Purification by Macroporous Resin Chromatography

The crude extract containing a mixture of glycosides is then subjected to preliminary purification using macroporous resin column chromatography.

-

Column Preparation: A suitable macroporous resin (e.g., AB-8) is packed into a column and equilibrated with deionized water.

-

Sample Loading: The concentrated crude extract is loaded onto the column.

-

Elution: The column is washed with deionized water to remove sugars and other polar impurities. The glycosides are then eluted with a stepwise or gradient elution of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Fine Purification by High-Performance Liquid Chromatography (HPLC)

Fractions enriched with this compound from the macroporous resin chromatography are further purified using preparative or semi-preparative HPLC.

-

Column: A reversed-phase C18 column is typically employed.

-

Mobile Phase: A gradient elution system consisting of acetonitrile and water (often with a small percentage of formic acid, e.g., 0.1%, to improve peak shape) is commonly used.

-

Detection: The eluent is monitored using a UV detector, typically at a wavelength of 254 nm or 280 nm.

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected, combined, and concentrated to yield the purified compound.

Structural Identification

The structure of the isolated this compound is confirmed using spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition. Techniques like Ultra-High Performance Liquid Chromatography-Linear Ion Trap-Orbitrap Mass Spectrometry (UHPLC-LTQ-Orbitrap-MSn) can be used for identification.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the detailed chemical structure.

The workflow for the isolation and purification of this compound is depicted in the following diagram:

Quantitative Data

The following tables summarize the key chemical properties and quantitative analysis data for this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₆O₁₁ | [1] |

| Molecular Weight | 430.40 g/mol | [1] |

| CAS Number | 120601-65-2 | [2] |

| Compound Type | Phenolic Glycerol Glucoside | [1] |

Biological Activity: Anticancer Properties

Preliminary studies have indicated that this compound possesses anticancer properties, including the ability to induce apoptosis (programmed cell death) in cancer cells.[3] While specific studies on this compound's mechanism of action are emerging, the broader class of phenolic glycosides and flavonoids are known to exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation.

Potential Mechanism of Action: Induction of Apoptosis

Apoptosis is a critical process for removing damaged or cancerous cells. Many natural products exert their anticancer effects by triggering this cell death program. The induction of apoptosis can occur through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

A potential mechanism by which this compound may induce apoptosis is through the modulation of signaling pathways that regulate the balance between pro-apoptotic and anti-apoptotic proteins. Based on the known activities of similar compounds, a plausible signaling pathway that could be affected by this compound is the PI3K/Akt pathway, which is a key regulator of cell survival.

The following diagram illustrates a hypothetical model of how this compound could induce apoptosis by inhibiting the PI3K/Akt signaling pathway:

Experimental Protocols

This section provides an outline of key experimental protocols that would be utilized to investigate the source, isolation, and biological activity of this compound.

Protocol: Quantitative Analysis by HPLC-PDA

-

Objective: To quantify the amount of this compound in a lily bulb extract.

-

Instrumentation: High-Performance Liquid Chromatography system with a Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: 0.1% Formic acid in Water

-

Solvent B: Acetonitrile

-

-

Gradient Elution: A linear gradient from 5% to 95% Solvent B over a specified time (e.g., 30 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Quantification: A standard curve is generated using purified this compound of known concentrations. The concentration in the extract is determined by comparing its peak area to the standard curve.

Protocol: Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of this compound on cancer cells.

-

Cell Lines: A panel of cancer cell lines (e.g., human breast cancer MCF-7, human lung cancer A549).

-

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Protocol: Western Blot Analysis for Signaling Pathway Proteins

-

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in a signaling pathway (e.g., PI3K/Akt).

-

Procedure:

-

Treat cancer cells with this compound for a specified time.

-

Lyse the cells to extract total proteins.

-

Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-Akt, anti-phospho-Akt, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin).

-

Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities to determine the relative protein expression levels.

-

Conclusion

This compound is a promising natural product isolated from lily bulbs with potential applications in oncology. This guide has provided a comprehensive overview of its source, detailed methodologies for its isolation and purification, and insights into its potential anticancer activity through the induction of apoptosis. Further research is warranted to fully elucidate the specific molecular mechanisms of action and to evaluate its therapeutic potential in preclinical and clinical settings. The protocols and information presented herein are intended to serve as a valuable resource for advancing the scientific understanding and potential application of this compound.

References

- 1. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reevesioside F induces potent and efficient anti-proliferative and apoptotic activities through Na+/K+-ATPase α3 subunit-involved mitochondrial stress and amplification of caspase cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

In Vivo Pharmacokinetics of Regaloside F: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific in vivo pharmacokinetic data for Regaloside F is not available in the public domain. This technical guide has been constructed as a hypothetical framework based on established principles and common methodologies for the pharmacokinetic analysis of similar natural glycoside compounds. The data presented herein is illustrative and should not be considered factual for this compound.

Introduction

This compound, a naturally occurring glycoside, has garnered interest for its potential therapeutic applications. Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound—is fundamental for its development as a drug candidate. This document provides a comprehensive, albeit hypothetical, technical guide to the in vivo pharmacokinetics of this compound, outlining standard experimental protocols, data presentation, and analytical methodologies.

Quantitative Pharmacokinetic Data

The following tables summarize hypothetical pharmacokinetic parameters of this compound in Sprague-Dawley rats following intravenous (IV) and oral (PO) administration. Such data is crucial for determining the compound's bioavailability and dosing regimens.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Intravenous (IV) Dose (1 mg/kg)

| Parameter | Unit | Mean Value (± SD) |

| C₀ (Initial Plasma Concentration) | ng/mL | 250 (± 35) |

| AUC₀₋t (Area Under the Curve) | ng·h/mL | 350 (± 45) |

| AUC₀₋inf (AUC extrapolated to infinity) | ng·h/mL | 365 (± 48) |

| t₁/₂ (Elimination Half-life) | h | 2.5 (± 0.5) |

| CL (Clearance) | L/h/kg | 0.45 (± 0.08) |

| Vd (Volume of Distribution) | L/kg | 1.8 (± 0.3) |

Table 2: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral (PO) Dose (10 mg/kg)

| Parameter | Unit | Mean Value (± SD) |

| Cₘₐₓ (Maximum Plasma Concentration) | ng/mL | 85 (± 15) |

| Tₘₐₓ (Time to Cₘₐₓ) | h | 1.0 (± 0.25) |

| AUC₀₋t (Area Under the Curve) | ng·h/mL | 410 (± 60) |

| AUC₀₋inf (AUC extrapolated to infinity) | ng·h/mL | 430 (± 65) |

| t₁/₂ (Elimination Half-life) | h | 3.0 (± 0.6) |

| F (Absolute Bioavailability) | % | 11.8 |

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of pharmacokinetic studies.

Animal Studies

-

Animal Model: Male Sprague-Dawley rats (250-300g) are typically used. Animals are housed in controlled conditions (12-hour light/dark cycle, 22±2°C, 50±10% humidity) and acclimatized for at least one week prior to the experiment.

-

Dosing:

-

Intravenous (IV): this compound is dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene glycol) and administered as a single bolus injection into the tail vein at a dose of 1 mg/kg.

-

Oral (PO): this compound is suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution and administered by oral gavage at a dose of 10 mg/kg. Animals are fasted for 12 hours prior to oral administration.

-

-

Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

Analytical Methodology: UPLC-MS/MS

A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is essential for the sensitive and specific quantification of this compound in plasma.

-

Sample Preparation: Plasma samples are prepared using protein precipitation. To 100 µL of plasma, 300 µL of a precipitating agent (e.g., acetonitrile) containing an internal standard (IS) is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.

-

Chromatographic Conditions:

-

Column: A C18 column (e.g., Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm) is commonly used.

-

Mobile Phase: A gradient elution with two solvents is typical: (A) 0.1% formic acid in water and (B) acetonitrile.

-

Flow Rate: A flow rate of around 0.3 mL/min is maintained.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the ionization efficiency of this compound.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both this compound and the internal standard are monitored.

-

Diagrams

Experimental Workflow

Caption: Workflow for a typical in vivo pharmacokinetic study.

ADME Conceptual Pathway

Regaloside F: A Technical Guide to its Molecular Interactions and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside F, a phenolic glycerol glucoside isolated from the bulbs of plants such as Lilium lancifolium, belongs to a class of natural products with emerging biological interest. While comprehensive research into its specific molecular targets and pathways is still developing, preliminary evidence suggests potential antioxidant and other pharmacological activities. This technical guide provides an in-depth overview of the current understanding of this compound's molecular interactions, supported by available quantitative data and detailed experimental methodologies for key assays. It also outlines potential signaling pathways that may be modulated by this compound, offering a roadmap for future research and drug discovery efforts.

Molecular Targets and Quantitative Data

To date, the primary molecular activity of this compound that has been quantitatively characterized is its antioxidant capacity. The following table summarizes the available data.

| Molecular Target/Activity | Assay | Test System | Result (IC50) | Reference |

| Antioxidant Activity | DPPH Radical Scavenging | Chemical Assay | 104.5 μM | [1] |

Potential Therapeutic Pathways

While direct experimental evidence for the specific signaling pathways modulated by this compound is limited, its chemical structure as a phenolic glycoside and the known activities of related compounds and plant extracts containing it suggest several potential areas of investigation.

Antioxidant and Cellular Stress Response Pathways

The demonstrated radical scavenging activity of this compound suggests it may influence cellular pathways responsive to oxidative stress. Phenolic compounds are known to exert their antioxidant effects through various mechanisms, including direct radical scavenging and modulation of endogenous antioxidant systems.

Anti-inflammatory Signaling

Extracts from plants containing this compound have demonstrated anti-inflammatory properties. A key pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. While not directly shown for this compound, other phenolic compounds are known to inhibit this pathway. Future studies could explore if this compound can modulate NF-κB activation and the subsequent expression of pro-inflammatory cytokines.

Neurotrophic and Neuroprotective Pathways

Network pharmacology studies on herbal formulas containing lily bulbs have suggested a potential link to the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) signaling pathway. This pathway is crucial for neuronal survival, growth, and synaptic plasticity. Investigating the effects of this compound on BDNF expression and TrkB activation could reveal potential neuroprotective activities.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are methodologies for key experiments relevant to the study of this compound's biological activities.

| Experiment | Methodology |

| DPPH Radical Scavenging Assay | Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that is measured spectrophotometrically. Protocol: 1. Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). 2. Prepare a series of dilutions of the this compound stock solution. 3. Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. 4. In a 96-well plate, add a fixed volume of the DPPH solution to each well. 5. Add an equal volume of the this compound dilutions to the corresponding wells. Include a positive control (e.g., ascorbic acid) and a blank (solvent only). 6. Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes). 7. Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a microplate reader. 8. Calculate the percentage of radical scavenging activity for each concentration of this compound. 9. Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value. |

| Western Blot for NF-κB Pathway Activation | Principle: This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation and degradation of key proteins in the NF-κB pathway. Protocol: 1. Culture relevant cells (e.g., macrophages like RAW 264.7) and treat with this compound for a specified time, followed by stimulation with an inflammatory agent (e.g., lipopolysaccharide - LPS). 2. Lyse the cells to extract total protein. 3. Determine the protein concentration of each sample using a protein assay (e.g., BCA assay). 4. Separate the proteins by size using SDS-PAGE. 5. Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). 6. Block the membrane to prevent non-specific antibody binding. 7. Incubate the membrane with primary antibodies specific for total and phosphorylated forms of NF-κB pathway proteins (e.g., p65, IκBα). 8. Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). 9. Add a chemiluminescent substrate and detect the signal using an imaging system. 10. Quantify the band intensities to determine the relative protein expression and phosphorylation levels. |

| ELISA for BDNF Secretion | Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the amount of a specific protein, such as BDNF, secreted by cells into the culture medium. Protocol: 1. Culture neuronal or glial cells and treat with various concentrations of this compound for a specified period. 2. Collect the cell culture supernatant. 3. Use a commercial BDNF ELISA kit and follow the manufacturer's instructions. Typically, this involves: a. Coating a 96-well plate with a capture antibody specific for BDNF. b. Adding the collected cell culture supernatants and a series of BDNF standards to the wells. c. Adding a detection antibody that binds to a different epitope on BDNF. d. Adding an enzyme-conjugated secondary antibody that binds to the detection antibody. e. Adding a substrate that is converted by the enzyme to produce a colored product. 4. Measure the absorbance of each well using a microplate reader. 5. Generate a standard curve from the absorbance values of the BDNF standards and use it to determine the concentration of BDNF in the cell culture supernatants. |

Experimental and Logical Workflow

The following diagram illustrates a logical workflow for the comprehensive investigation of this compound's molecular targets and pathways, starting from initial screening to more in-depth mechanistic studies.

Conclusion and Future Directions

This compound is a natural product with confirmed antioxidant activity. While its full pharmacological profile remains to be elucidated, its chemical class suggests potential roles in modulating key cellular signaling pathways related to inflammation and neuronal function. The data and protocols presented in this guide serve as a foundation for researchers to build upon. Future research should focus on direct experimental validation of its effects on pathways such as NF-κB and BDNF/TrkB, utilizing the methodologies outlined. Such studies will be critical in unlocking the full therapeutic potential of this compound and paving the way for its development as a novel therapeutic agent.

References

Regaloside F: A Comprehensive Technical Guide on its Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regaloside F, a phenylpropanoid glycerol glucoside, has emerged as a molecule of interest within the scientific community due to its presence in medicinally relevant plant species and its potential biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of this compound. It details the experimental protocols employed in its initial characterization and summarizes its known biological activities, with a focus on its antioxidant properties. Furthermore, this document explores the potential molecular mechanisms of action, including its interaction with key signaling pathways, to support further research and drug development endeavors.

Introduction

Phenylpropanoid glycerol glucosides are a class of natural products widely distributed in the plant kingdom, particularly within the genus Lilium. These compounds are characterized by a glycerol backbone glycosidically linked to a sugar moiety and esterified with a phenylpropanoid acid. This compound belongs to this family of compounds and has been identified as a constituent of various lily species, which have a long history of use in traditional medicine. This guide aims to consolidate the current scientific knowledge on this compound, providing a valuable resource for researchers investigating its therapeutic potential.

Discovery and History

This compound was first reported in 1988 by Shimomura and colleagues as part of a study on new phenylpropanoid glycerol glucosides from the bulbs of Lilium species.[1] In their seminal work, they described the isolation of a mixture of (2S)- and (2R)-1-O-feruloyl-3-O-β-D-glucopyranosylglycerol from Lilium auratum.[1] The (2S)-enantiomer is recognized as this compound. This discovery was significant as it expanded the known diversity of regalosides and laid the groundwork for future phytochemical and biological investigations of these compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₆O₁₁ | [1] |

| Molecular Weight | 430.4 g/mol | [1] |

| Class | Phenylpropanoid Glycerol Glucoside | [1] |

| Structure | (2S)-1-O-feruloyl-3-O-β-D-glucopyranosylglycerol | [1] |

Experimental Protocols

Isolation of this compound

The isolation of this compound, as described in the original discovery paper, involved a multi-step chromatographic process. While the full, detailed protocol from the original publication is not available, a general workflow can be reconstructed based on typical methods for isolating phenylpropanoid glycosides from Lilium species.[1]

Detailed Steps:

-

Extraction: Fresh bulbs of Lilium auratum were extracted with methanol (MeOH).[1]

-

Solvent Partitioning: The concentrated methanol extract was partitioned between n-butanol (n-BuOH) and water (H₂O). The n-BuOH-soluble fraction, containing the glycosides, was collected.[1]

-

Column Chromatography: The n-BuOH extract was subjected to repeated column chromatography on silica gel and Sephadex LH-20 to separate different fractions.[1]

-

Preparative Thin-Layer Chromatography (PTLC): Final purification of this compound was achieved using preparative thin-layer chromatography.[1]

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

4.2.1. Spectroscopic Data:

Table of Expected NMR Signals for this compound:

| Moiety | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Feruloyl | 2 | ~6.3 (d) | ~115 |

| 5 | ~7.0 (d) | ~110 | |

| 6 | ~6.9 (dd) | ~123 | |

| 7 | ~7.6 (d) | ~145 | |

| 8 | ~6.4 (d) | ~116 | |

| OMe | ~3.9 (s) | ~56 | |

| Glycerol | 1 | ~4.3-4.5 (m) | ~65 |

| 2 | ~4.0-4.2 (m) | ~72 | |

| 3 | ~3.6-3.8 (m) | ~70 | |

| Glucose | 1' | ~4.3 (d) | ~104 |

| 2'-6' | ~3.2-3.9 (m) | ~62-78 |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Biological Activity and Mechanism of Action

Research on the specific biological activities of isolated this compound is emerging. The primary reported activity is its antioxidant potential.

Antioxidant Activity

A recent study quantified the antioxidant effects of this compound using two common in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay.

Table of Antioxidant Activity Data for this compound:

| Assay | IC₅₀ (µg/mL) | Positive Control (Ascorbic Acid) IC₅₀ (µg/mL) |

| DPPH | 18.00 ± 0.28 | 3.53 ± 0.02 |

| ABTS | 10.47 ± 0.17 | 2.11 ± 0.01 |

Experimental Protocol for Antioxidant Assays:

-

DPPH Radical Scavenging Assay: The assay was performed in a 96-well plate. Different concentrations of this compound were mixed with a DPPH solution in methanol. The absorbance was measured at 517 nm after a 30-minute incubation in the dark. The percentage of radical scavenging activity was calculated, and the IC₅₀ value was determined.

-

ABTS Radical Scavenging Assay: ABTS radical cations were generated by reacting ABTS solution with potassium persulfate. Various concentrations of this compound were added to the ABTS radical solution, and the absorbance was measured at 734 nm after a 6-minute incubation. The percentage of inhibition was calculated to determine the IC₅₀ value.

Potential Mechanisms of Action and Signaling Pathways

While specific signaling pathways for this compound have not been fully elucidated, the broader class of phenylpropanoid glycosides is known to interact with key cellular signaling pathways involved in inflammation and oxidative stress responses.

5.2.1. Nrf2 Signaling Pathway:

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins and detoxifying enzymes. Phenylpropanoid glycosides have been shown to activate the Nrf2 pathway, leading to the upregulation of cytoprotective genes. This provides a potential mechanism for the observed antioxidant activity of this compound.

5.2.2. NF-κB Signaling Pathway:

Nuclear factor-kappa B (NF-κB) is a key transcription factor that plays a central role in regulating the inflammatory response. Some phenylpropanoids have been reported to inhibit the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines and enzymes. This suggests a potential anti-inflammatory role for this compound.

Future Directions and Conclusion

This compound is a naturally occurring phenylpropanoid glycerol glucoside with demonstrated antioxidant activity. The initial discovery and structural characterization have provided a solid foundation for further investigation. Future research should focus on several key areas:

-

Comprehensive Biological Profiling: A broader range of in vitro and in vivo studies are needed to fully characterize the pharmacological profile of this compound, including its anti-inflammatory, neuroprotective, and other potential therapeutic effects.

-

Mechanism of Action Studies: Detailed molecular studies are required to confirm the interaction of this compound with the Nrf2 and NF-κB signaling pathways and to identify other potential molecular targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could provide valuable insights into the structural features required for its biological activity, guiding the development of more potent and selective derivatives.

-

Pharmacokinetic and Toxicological Studies: To assess its potential as a drug candidate, comprehensive studies on the absorption, distribution, metabolism, excretion (ADME), and toxicity of this compound are essential.

References

In Vitro Effects of Regaloside F on Cell Lines: A Technical Guide

This technical guide provides an in-depth overview of the in vitro effects of Regaloside F, a cardiac glycoside with potent anti-proliferative and apoptotic activities against various cancer cell lines. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the cellular and molecular mechanisms of this compound.

Quantitative Analysis of Anti-proliferative Activity

This compound, also identified as Reevesioside F, has demonstrated significant dose-dependent inhibitory effects on the growth of several human cancer cell lines. The anti-proliferative activity is particularly correlated with the expression of the Na+/K+-ATPase α3 subunit.

Table 1: Anti-proliferative Activity of this compound (Reevesioside F) on Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) after 72h |

| HL-60 | Human promyelocytic leukemia | 20.3 ± 2.1 |

| Jurkat | Human T-cell leukemia | 28.5 ± 3.5 |

Data extracted from studies on Reevesioside F, which is structurally analogous to this compound.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells. The apoptotic mechanism is initiated through mitochondrial stress, leading to the activation of the caspase cascade.

Table 2: Apoptotic Effects of this compound (Reevesioside F) on HL-60 Cells

| Treatment | Concentration (nM) | Apoptotic Cells (%) after 24h |

| Control | 0 | < 5 |

| This compound | 25 | 35.2 ± 4.1 |

| This compound | 50 | 68.7 ± 5.3 |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the in vitro effects of this compound.

3.1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[1][2]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the concentration of this compound.

3.2. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells.

-

Cell Treatment: Treat cells with this compound for the indicated time.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

3.3. Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Survivin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways Modulated by this compound

This compound induces apoptosis primarily through the intrinsic mitochondrial pathway.[3] The key molecular events are depicted in the signaling pathway diagram below. The process is initiated by the binding of this compound to the Na+/K+-ATPase α3 subunit.[3]

Mechanism of Action Summary:

This compound's interaction with the Na+/K+-ATPase α3 subunit triggers a cascade of intracellular events.[3] This leads to the downregulation of anti-apoptotic proteins like Survivin and Mcl-1, and the upregulation of the pro-apoptotic protein Noxa.[3] These changes result in the activation of other pro-apoptotic Bcl-2 family members, causing a loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria.[3] Cytochrome c release initiates the formation of the apoptosome and the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to apoptosis.[3] A notable aspect of this pathway is a feedback amplification loop where activated caspase-3 can further promote mitochondrial damage.[3]

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reevesioside F induces potent and efficient anti-proliferative and apoptotic activities through Na+/K+-ATPase α3 subunit-involved mitochondrial stress and amplification of caspase cascades - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Regaloside F and its Potential Role in Cellular Signaling

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The body of research on Regaloside F is in its nascent stages. This document synthesizes the currently available data and provides informed hypotheses on its mechanisms of action based on studies of related compounds and total glycoside extracts. Further empirical validation is required to fully elucidate its role in cellular signaling.

Introduction

This compound is a phenolic glycerol glucoside naturally occurring in the bulbs of various Lilium species.[1][2] As a member of the phenylpropanoid class of compounds, it is gaining interest for its potential bioactive properties.[3] While direct research into the cellular signaling pathways modulated by this compound is limited, preliminary studies on its antioxidant capacity and the biological activities of total glycoside extracts from lily, which contain this compound, suggest its potential as a modulator of cellular processes related to oxidative stress and inflammation.[4][5] This guide provides a comprehensive overview of the current knowledge on this compound, including its known biological activities, hypothesized signaling pathways, and relevant experimental protocols for its investigation.

Physicochemical Properties and Source

This compound is characterized by the following properties:

-

Chemical Formula: C19H26O11[2]

-

Class: Phenylpropanoid Glycoside[3]

-

Natural Source: Found in the bulbs of Lilium species, including Lilium brownii var. viridulum and Lilium lancifolium.[3][6]

Quantitative Data on Biological Activity

To date, the primary quantitative data available for this compound pertains to its antioxidant activity. The following table summarizes the reported IC50 value.

| Biological Activity | Assay | IC50 Value (µM) | Reference |

| Antioxidant | DPPH radical scavenging | 104.5 | [6] |

Role in Cellular Signaling (Hypothesized)

Direct evidence for the specific cellular signaling pathways modulated by this compound is not yet available. However, based on the known activities of total glycosides from lily and other phenolic glycosides, we can postulate its involvement in several key signaling cascades.

Oxidative Stress and Mitochondrial Protection

Extracts of total glycosides from lily, which include this compound, have been shown to protect H9C2 cardiomyocytes from hydrogen peroxide (H2O2)-induced mitochondrial damage.[2] This suggests that this compound may play a role in mitigating oxidative stress. Phenolic compounds are known to modulate signaling pathways that respond to oxidative stress.[7]

A potential mechanism is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway . Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.

// Node definitions with colors "this compound" [fillcolor="#FBBC05", fontcolor="#202124"]; "ROS" [label="Reactive\nOxygen Species", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Keap1" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Nrf2" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "ARE" [label="Antioxidant\nResponse Element", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Antioxidant Genes" [label="Antioxidant &\nCytoprotective Genes", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="dashed"];

// Edges "this compound" -> "ROS" [label="Scavenges", color="#5F6368"]; "ROS" -> "Keap1" [label="Inhibits", color="#EA4335"]; "Keap1" -> "Nrf2" [label="Inhibits", dir=T, color="#EA4335"]; "Nrf2" -> "ARE" [label="Activates", color="#34A853"]; "ARE" -> "Antioxidant Genes" [label="Promotes\nTranscription", color="#4285F4"]; }

Anti-Inflammatory Pathways

The total glycosides from lily have demonstrated anti-inflammatory properties.[4] Phenolic compounds often exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways .[7]

This compound could potentially inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. This would reduce the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. Additionally, it might modulate the phosphorylation of MAPK family members such as ERK, JNK, and p38, which are crucial for the inflammatory response.

// Node definitions with colors "Inflammatory Stimuli" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "this compound" [fillcolor="#FBBC05", fontcolor="#202124"]; "IKK" [fillcolor="#F1F3F4", fontcolor="#202124"]; "IκBα" [fillcolor="#F1F3F4", fontcolor="#202124"]; "NF-κB" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Nucleus" [shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; "Pro-inflammatory Genes" [shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; "MAPK" [fillcolor="#F1F3F4", fontcolor="#202124"]; "AP-1" [fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges "Inflammatory Stimuli" -> "IKK"; "Inflammatory Stimuli" -> "MAPK"; "this compound" -> "IKK" [label="Inhibits", color="#EA4335"]; "this compound" -> "MAPK" [label="Inhibits", color="#EA4335"]; "IKK" -> "IκBα" [label="Phosphorylates &\nDegrades", color="#5F6368"]; "IκBα" -> "NF-κB" [dir=T, label="Inhibits", color="#EA4335"]; "NF-κB" -> "Nucleus" [label="Translocates to", color="#34A853"]; "Nucleus" -> "Pro-inflammatory Genes" [label="Activates Transcription", color="#4285F4"]; "MAPK" -> "AP-1" [label="Activates", color="#34A853"]; "AP-1" -> "Nucleus" [label="Translocates to", color="#34A853"]; }

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the role of this compound in cellular signaling.

Antioxidant Activity Assays

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a series of dilutions of this compound in methanol.

-

Ascorbic acid or Trolox can be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

-

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add 20 µL of various concentrations of this compound to 180 µL of the diluted ABTS•+ solution in a 96-well plate.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

Determine the IC50 value.

-

Cell-Based Assays

-

Cell Culture:

-

Seed cells (e.g., H9C2, RAW 264.7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48 hours).

-

-

MTT Assay:

-

Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

-

Protein Extraction:

-

After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-Nrf2, Nrf2, p-NF-κB, NF-κB, p-ERK, ERK, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the cellular effects of this compound.

// Node definitions with colors "this compound Preparation" [label="Prepare this compound\n(Stock Solution)", fillcolor="#FBBC05", fontcolor="#202124"]; "Cell Culture" [label="Cell Culture\n(e.g., H9C2, RAW 264.7)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Treatment" [label="Treat Cells with\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cell Viability Assay" [label="MTT Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Oxidative Stress Assay" [label="ROS Measurement\n(e.g., DCFH-DA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Protein Analysis" [label="Western Blot\n(Signaling Proteins)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Gene Expression Analysis" [label="RT-qPCR\n(Target Genes)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Data Analysis" [label="Data Analysis &\nInterpretation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Conclusion" [label="Conclusion on\nCellular Effects", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="dashed"];

// Edges "this compound Preparation" -> "Treatment"; "Cell Culture" -> "Treatment"; "Treatment" -> "Cell Viability Assay"; "Treatment" -> "Oxidative Stress Assay"; "Treatment" -> "Protein Analysis"; "Treatment" -> "Gene Expression Analysis"; "Cell Viability Assay" -> "Data Analysis"; "Oxidative Stress Assay" -> "Data Analysis"; "Protein Analysis" -> "Data Analysis"; "Gene Expression Analysis" -> "Data Analysis"; "Data Analysis" -> "Conclusion"; }

Conclusion and Future Directions

This compound is an emerging natural product with demonstrated antioxidant potential. While its precise role in cellular signaling remains to be fully elucidated, preliminary evidence and the known activities of related compounds suggest its involvement in pathways that regulate oxidative stress and inflammation, such as the Nrf2, NF-κB, and MAPK pathways. Future research should focus on validating these hypothesized mechanisms through rigorous cell-based and in vivo studies. A deeper understanding of the cellular targets of this compound will be crucial for evaluating its potential as a therapeutic agent in diseases where oxidative stress and inflammation play a significant role.

References

- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 2. broadpharm.com [broadpharm.com]

- 3. 细胞计数与健康状况分析 [sigmaaldrich.com]

- 4. Total Glycosides and Regaloside B from Lily: Potential Therapeutic Agents for Osteogenic Differentiation, Migration, and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Animal Studies of Regaloside F

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is currently no publicly available literature detailing in vivo animal studies specifically for Regaloside F. Therefore, the following application notes and protocols are based on available data for structurally related compounds, namely other phenylpropanoid glycosides, and extracts from the Lilium genus, where this compound is found. This information is intended to serve as a starting point for researchers designing their own in vivo studies for this compound. It is imperative to conduct dose-finding and toxicity studies for this compound before commencing efficacy trials.

Introduction to this compound

This compound is a phenolic glycerol glucoside, a class of compounds also known as phenylpropanoids, that has been isolated from the bulbs of Lilium species (Lily bulbs). While the specific in vivo biological activities of this compound have not been characterized, related compounds such as Regaloside B have demonstrated anti-inflammatory properties in vitro. This suggests that this compound may also possess similar pharmacological activities worth investigating in animal models.

Potential In Vivo Applications

Based on the known in vitro activities of related compounds, potential in vivo studies for this compound could investigate its efficacy in models of:

-

Inflammation: Acute and chronic inflammation models.

-

Oxidative Stress: Conditions where reactive oxygen species play a significant pathological role.

-

Cardiovascular Diseases: Based on the cardioprotective effects observed with total glycosides from lily bulbs.

In Vitro Activity of a Related Compound: Regaloside B

To provide context for potential mechanisms of action, the following table summarizes the in vitro anti-inflammatory activity of Regaloside B.

| Compound | Cell Line | Concentration | Effect |

| Regaloside B | RAW264.7 cells | 50 µg/mL | Inhibits iNOS and COX-2 expression; Decreases the p-p65/p-65 ratio. |

Dosage Information for Structurally Related Compounds (For Reference Only)

The following tables provide in vivo dosage information for other phenylpropanoid glycosides, which may serve as a preliminary reference for designing dose-range finding studies for this compound.

Table 1: In Vivo Dosages of Verbascoside

| Animal Model | Administration Route | Dosage | Observed Effects |

| Rats | Oral | Up to 60 mg/kg/day for 21 days | No mortality or significant changes in hematological, biochemical, and histopathological parameters.[1] |

| Mice | Intraperitoneal | Up to 5 g/kg (single dose) | LD50 value found to be greater than 5 g/kg.[1] |

| Piglets | Oral (in feed) | 5 and 10 mg/kg of feed for 52 days | High dosage improved average daily gain.[2] |

Table 2: In Vivo Dosages of Salidroside

| Animal Model | Administration Route | Dosage | Observed Effects |

| Rats | Oral | 500, 1000, and 2000 mg/kg/day for 28 days | No-observed-adverse-effect level (NOAEL) at least 2000 mg/kg bw/day. |

| Rats | Oral | 75 mg/kg for 7 days | Reduced levels of IL-6, TNF-α, and MCP-1 in serum. |

| Healthy Humans | Oral | 60 mg (30 mg 2x daily) | No adverse events reported.[3] |

Table 3: In Vivo Dosage of Lilium Polysaccharide Extract

| Animal Model | Administration Route | Dosage | Observed Effects |

| Mice | Intragastric | 75, 150, 225 mg/kg/day for 7 days | Enhanced immune function and inhibited tumor growth in H22 tumor-bearing mice.[4] |

Proposed Experimental Protocol: Investigating the Anti-inflammatory Effects of this compound in a Mouse Model of Paw Edema

This protocol is a hypothetical example and should be adapted based on the specific research question and after determining the appropriate dosage and safety profile of this compound.

5.1. Animals

-

Male C57BL/6 mice, 8-10 weeks old.

-

Animals should be acclimatized for at least one week before the experiment.

-

Housing should be under standard conditions (12 h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

5.2. Materials

-

This compound (purity >98%)

-

Vehicle (e.g., 0.5% carboxymethylcellulose or as determined by solubility studies)

-

Carrageenan (or another suitable inflammatory agent)

-

Positive control (e.g., Indomethacin)

-

Calipers or plethysmometer

5.3. Experimental Procedure

-

Dose Preparation: Prepare fresh solutions of this compound and the positive control in the chosen vehicle on the day of the experiment.

-

Animal Grouping: Randomly divide mice into the following groups (n=8-10 per group):

-

Vehicle control

-

This compound (low dose)

-

This compound (medium dose)

-

This compound (high dose)

-

Positive control (e.g., Indomethacin 10 mg/kg)

-

-

Drug Administration: Administer this compound or the vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before the induction of inflammation. The route of administration will depend on the pharmacokinetic properties of this compound.

-

Induction of Paw Edema: Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse.

-

Measurement of Paw Edema: Measure the paw thickness or volume using calipers or a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Visualizations

6.1. Experimental Workflow

Caption: A typical experimental workflow for an in vivo anti-inflammatory study.

6.2. Potential Signaling Pathway

Given that Regaloside B has been shown to affect the NF-κB pathway, a common target for anti-inflammatory compounds, this pathway is a plausible target for this compound.

Caption: Hypothesized anti-inflammatory mechanism of this compound via the NF-κB pathway.

References

- 1. scialert.net [scialert.net]

- 2. mdpi.com [mdpi.com]

- 3. Salidroside and exercise performance in healthy active young adults – an exploratory, randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Study on the Extraction and Purification Process of Lily Polysaccharide and Its Anti-Tumor Effect - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for dissolving Regaloside F for experiments

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the dissolution and experimental use of Regaloside F, a phenolic glycerol glucoside isolated from lily bulbs.[1][2] this compound has demonstrated potential as an anticancer agent through the induction of apoptosis.[1] These guidelines are intended to assist researchers in preparing this compound for in vitro experiments and to provide a framework for investigating its biological activities.

Chemical Properties and Storage

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 120601-65-2 | [1] |